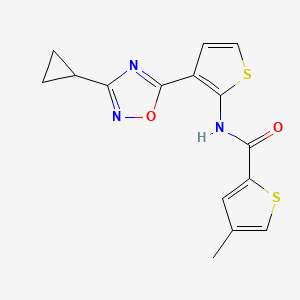

![molecular formula C13H14N4O3 B2774188 异噁唑-5-基(3-((6-甲基吡啶并[3,4-d]嘧啶-3-基)氧)吡咯烷-1-基)甲酮 CAS No. 2034580-64-6](/img/structure/B2774188.png)

异噁唑-5-基(3-((6-甲基吡啶并[3,4-d]嘧啶-3-基)氧)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives has been a significant area of research due to their wide range of biological activities . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time to solve specific practical problems .Molecular Structure Analysis

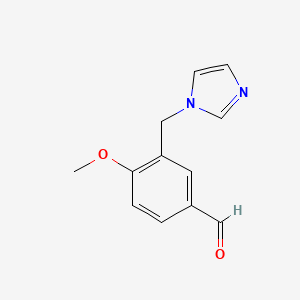

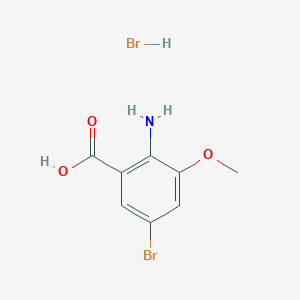

The molecular structure of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone consists of an isoxazole ring attached to a pyrrolidine ring via a methanone group. The isoxazole ring also has a methylpyridazine group attached to it via an oxygen atom.Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability, special chemical properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The molecular weight of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is 274.28. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.科学研究应用

抗惊厥剂

异恶唑衍生物作为抗惊厥剂的潜力已得到研究。一项研究设计并合成了新型衍生物,它们作为钠通道阻滞剂发挥作用,在最大电休克 (MES) 测试中表现出显着的抗惊厥活性。该系列中最有效的化合物比参考药物苯妥英表现出更高的保护指数,表明其作为有效抗惊厥剂的潜力 (Malik & Khan, 2014)。

生物激活途径

异恶唑环的生物激活途径已在人肝微粒体中得到阐明,突出了异恶唑可以经历的代谢转化。该研究确定了涉及环裂解和氰基丙烯醛衍生物的谷胱甘肽加合物的形成的新途径,为含有异恶唑环的化合物的代谢提供了见解 (Yu et al., 2011)。

化学合成

异恶唑衍生物作为化学合成中的关键中间体,能够创建复杂的杂环结构。例如,3,6-二氢-1,2-恶嗪的多米诺复分解已被用来获得异恶唑[2,3-a]吡啶-7-酮,展示了异恶唑衍生物在构建药理学相关支架中的合成效用 (Calvet, Blanchard, & Kouklovsky, 2007)。

药理学表征

新型异恶唑吡啶酮衍生物已被药理学表征为变构代谢型谷氨酸受体 7 (mGluR7) 拮抗剂。这些化合物有望阐明 mGluR7 在中枢神经系统功能中的作用,强调异恶唑衍生物在神经精神疾病中的治疗应用 (Suzuki et al., 2007)。

未来方向

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of clinically viable drugs using this information .

作用机制

Target of Action

Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex compound that has been synthesized for its potential biological activity Isoxazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Mode of Action

Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Isoxazole derivatives have been shown to interact with a variety of biochemical pathways due to their ability to bind to multiple receptors .

Result of Action

Isoxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-9-2-3-12(16-15-9)19-10-5-7-17(8-10)13(18)11-4-6-14-20-11/h2-4,6,10H,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIQBUZDDLCKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

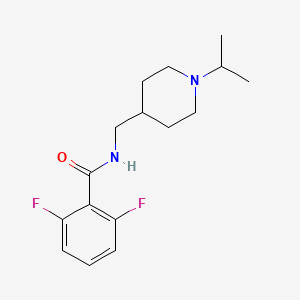

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

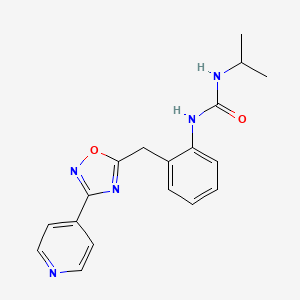

![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)

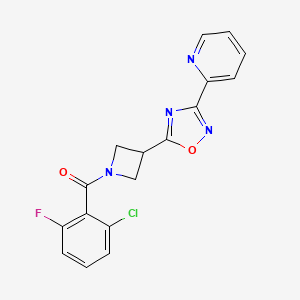

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)